molecular formula C9H8BrNO B1282875 (6-bromo-1H-indol-2-yl)methanol CAS No. 923197-75-5

(6-bromo-1H-indol-2-yl)methanol

Cat. No.: B1282875
CAS No.: 923197-75-5
M. Wt: 226.07 g/mol
InChI Key: CNSVVCNALIWZAK-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Drug Discovery and Development

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged" scaffold in medicinal chemistry. benthamdirect.com This designation stems from its recurring presence in a multitude of natural products, alkaloids, and synthetic compounds that exhibit a wide array of biological activities. nih.govresearchgate.net Its structural versatility and ability to interact with diverse biological targets have made it a cornerstone in the development of numerous approved drugs. benthamdirect.commdpi.comijpsr.com

The indole ring system is a key component in essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin (B1676174). mdpi.comnih.gov This inherent biocompatibility allows indole derivatives to be readily recognized by biological systems. The structure of the indole scaffold allows it to participate in various interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. researchgate.net

Researchers have successfully developed indole-based compounds for a vast range of therapeutic areas, including:

Anticancer agents: Compounds like Indole-3-carbinol and its derivatives have shown potential in inhibiting cancer cell proliferation. nih.govmdpi.com

Anti-inflammatory drugs: The well-known NSAID Indomethacin features an indole core and is used to reduce pain and inflammation. nih.gov

Antimicrobial agents: Indole derivatives have been investigated for their efficacy against various bacterial and fungal pathogens. nih.gov

Neurological agents: The structural similarity to neurotransmitters has led to the development of indole-based drugs for conditions affecting the central nervous system. nih.govresearchgate.net

The ability to easily modify the indole ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the discovery of novel drugs with improved efficacy and specificity. mdpi.com

Overview of Brominated Indole Derivatives in Pharmaceutical Research

The introduction of halogen atoms, particularly bromine, onto the indole scaffold is a common strategy in medicinal chemistry to enhance the therapeutic potential of the parent compound. Bromine substitution can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Brominated indoles are found in nature, particularly in marine organisms, and have demonstrated a range of interesting biological activities. nih.govmdpi.com For instance, certain brominated indoles derived from the marine mollusk Dicathais orbita have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

In the context of drug design, the bromine atom can act as a valuable functional group for further chemical modifications. It serves as a handle for cross-coupling reactions, enabling the synthesis of more complex molecules with potentially greater biological activity. mdpi.comacs.org Research has shown that 6-bromoindole (B116670) derivatives can serve as building blocks for potent inhibitors of various biological targets, including bacterial enzymes. mdpi.combiosynth.com For example, derivatives of 6-bromoindole have been synthesized and shown to be effective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense against antibiotics. nih.gov

Rationale for Investigating (6-bromo-1H-indol-2-yl)methanol as a Research Compound

The specific compound, this compound, combines two key structural features that make it a point of interest for medicinal chemists: the 6-bromoindole core and a hydroxymethyl group at the 2-position. This combination suggests a rational design approach aimed at exploring and potentially optimizing biological activity.

The 6-bromo substitution, as discussed, is known to enhance the biological profile of indole derivatives. mdpi.combiosynth.com The hydroxymethyl group at the C2 position of the indole ring, a motif known as an indole-2-carbinol, is also of significant interest. This functional group can participate in hydrogen bonding with biological targets and can be a site for further chemical derivatization. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used to form esters or ethers, creating a library of related compounds for structure-activity relationship (SAR) studies.

The investigation of this compound is driven by the need to create novel chemical entities with potential therapeutic applications. The synthesis of such compounds allows researchers to explore how the interplay between the brominated indole scaffold and the C2-methanol substituent affects interactions with specific biological targets. While detailed biological studies on this specific molecule are part of ongoing research, its structure positions it as a valuable intermediate and a potential lead compound in the development of new drugs.

Chemical Data for this compound

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
Molecular Formula C₉H₈BrNO sigmaaldrich.com
CAS Number 923197-75-5 sigmaaldrich.com
Melting Point 111 - 113 °C sigmaaldrich.com
InChI Key CNSVVCNALIWZAK-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSVVCNALIWZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544008
Record name (6-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923197-75-5
Record name (6-Bromo-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-bromo-1H-indol-2-yl)methanol
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Synthetic Methodologies for 6 Bromo 1h Indol 2 Yl Methanol and Its Derivatives

Direct Synthesis of (6-bromo-1H-indol-2-yl)methanol

The direct synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl precursor at the C-2 position. This approach leverages the accessibility of 6-bromoindole-2-carboxylic acids and 6-bromoindole-2-carbaldehydes.

Precursor Synthesis and Functionalization Strategies

The primary precursors for this compound are 6-bromo-1H-indole-2-carboxylic acid and 6-bromo-1H-indole-2-carbaldehyde. The synthesis of these precursors often starts from commercially available 6-bromoindole (B116670).

Synthesis of 6-bromo-1H-indole-2-carboxylic acid: A common route to this precursor involves the esterification of 6-bromoindole followed by oxidation and hydrolysis. For instance, ethyl 6-bromo-1H-indole-2-carboxylate can be synthesized and subsequently hydrolyzed to the corresponding carboxylic acid. nih.gov

Synthesis of 6-bromo-1H-indole-2-carbaldehyde: This aldehyde can be prepared from 6-bromoindole through various formylation reactions. The Vilsmeier-Haack reaction is a typical method employed for the formylation of indoles.

A crucial aspect of precursor synthesis is the potential for functionalization of the indole (B1671886) ring. For example, N-alkylation of the 6-bromoindole precursor can be performed prior to the introduction of the C-2 substituent, allowing for early-stage diversification.

Protection and Deprotection Techniques

To avoid unwanted side reactions during synthesis, particularly at the reactive indole nitrogen, protection and deprotection strategies are often employed. The choice of protecting group is critical and depends on the subsequent reaction conditions.

Commonly used protecting groups for the indole nitrogen include:

Tosyl (Ts): A robust protecting group, often removed under basic conditions.

Mesitylenesulfonyl (Mts): Offers different deprotection conditions compared to tosyl.

tert-Butoxycarbonyl (Boc): An acid-labile protecting group, useful when milder deprotection is required. nih.gov

Benzyl (Bn): Can be removed by hydrogenolysis.

General Strategies for Derivatization of the this compound Core

The this compound core offers three primary sites for further functionalization: the indole nitrogen (N-1), the hydroxymethyl group at the C-2 position, and the bromine atom at the C-6 position.

Modifications at the Indole Nitrogen (N-1) Position

Alkylation of the indole nitrogen is a common strategy to introduce a variety of substituents. This can be achieved by treating the N-unsubstituted this compound with a suitable base followed by an alkylating agent.

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationNaH, Alkyl halide, DMFN-Alkyl-(6-bromo-1H-indol-2-yl)methanol nih.gov
N-AcetylationAcetic anhydride, PyridineN-Acetyl-(6-bromo-1H-indol-2-yl)methanolGeneral knowledge

These modifications can significantly impact the biological activity and physicochemical properties of the resulting compounds. For instance, the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase often involves the introduction of acetic acid or other moieties at the N-1 position of a 6-bromoindole core. nih.gov

Substitutions at the Indole C-2 Position

The hydroxymethyl group at the C-2 position is a versatile handle for further transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) for the aldehyde, and stronger oxidants like potassium permanganate (B83412) (KMnO4) for the carboxylic acid.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) leads to the formation of an ester.

Reaction TypeReagents and ConditionsProduct TypeReference
OxidationPCC, CH2Cl2(6-bromo-1H-indol-2-yl)carbaldehyde
OxidationKMnO4, Acetone/H2O6-bromo-1H-indole-2-carboxylic acid
O-AlkylationNaH, Alkyl halide, THF2-(alkoxymethyl)-6-bromo-1H-indole nih.gov

These modifications allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships.

Functionalization at the Bromine-Substituted C-6 Position

The bromine atom at the C-6 position is a key site for diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with a boronic acid or ester to form a C-C bond. It is a widely used method for introducing aryl or heteroaryl substituents. nih.govacs.orgnih.gov

Sonogashira Coupling: This reaction introduces an alkyne group by coupling with a terminal alkyne. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Heck Reaction: This reaction forms a C-C bond by coupling with an alkene. nih.govacs.orgacs.orgnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling with an amine, providing access to N-arylated derivatives. rsc.orgwikipedia.orgnih.govnih.govacs.org

Coupling ReactionCoupling PartnerCatalyst/Ligand SystemProduct TypeReference
Suzuki-MiyauraAryl/heteroaryl boronic acidPd(dppf)Cl2, K2CO36-Aryl/heteroaryl-(1H-indol-2-yl)methanol nih.gov
SonogashiraTerminal alkynePd(PPh3)4, CuI, Amine base6-Alkynyl-(1H-indol-2-yl)methanol nih.govwikipedia.org
HeckAlkenePd(OAc)2, PPh36-Alkenyl-(1H-indol-2-yl)methanol nih.govnih.gov
Buchwald-HartwigAminePd2(dba)3, XPhos, NaOtBu6-Amino-(1H-indol-2-yl)methanol rsc.orgwikipedia.org

The versatility of these cross-coupling reactions makes the 6-bromo substituent an invaluable handle for the synthesis of a diverse library of indole derivatives.

Derivatization of the Methanol (B129727) Moiety

The methanol group at the 2-position of the indole ring is a key functional handle for introducing structural diversity. Standard organic transformations can be employed to modify this moiety, leading to a range of valuable derivatives.

One common derivatization is the oxidation of the primary alcohol. This can be achieved using various oxidizing agents to yield either the corresponding aldehyde or carboxylic acid. For instance, pyridinium chlorochromate (PCC) is a reagent that can be used for this purpose. The resulting (6-bromo-1H-indol-2-yl)carbaldehyde or 6-bromo-1H-indole-2-carboxylic acid can then serve as precursors for further reactions, such as reductive aminations or amide couplings. nih.gov

Conversely, the methanol moiety can undergo reduction to a methyl group. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4).

Furthermore, the alcohol can be converted into other functional groups. For example, it can be transformed into an amine. A common synthetic route involves the initial oxidation to the aldehyde, followed by reductive amination to produce the desired indolylmethylamine. nih.gov

Key Coupling Reactions in the Synthesis of Analogues

The bromine atom at the 6-position of the indole ring is strategically placed for participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating analogues with diverse substituents on the benzene (B151609) portion of the indole core.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromoindole with an organoboron species, typically a boronic acid or ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgyonedalabs.com A variety of palladium catalysts can be employed, with [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] being an effective choice for coupling bromoindazoles, a related class of compounds. nih.gov The reaction conditions are generally mild, and a wide range of functional groups are tolerated, allowing for the synthesis of a diverse library of 6-aryl or 6-heteroaryl indole derivatives. nih.govacs.org The general reactivity trend for the halide is R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 6-bromoindole and a terminal alkyne. wikipedia.orglibretexts.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that can be performed under milder conditions, including in aqueous media. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted indoles, which are valuable intermediates for creating more complex molecules. researchgate.net

A summary of representative conditions for these coupling reactions is presented below.

Reaction Catalyst System Coupling Partner Base Solvent
Suzuki-MiyauraPalladium catalyst (e.g., Pd(dppf)Cl₂)Boronic acid or esterCarbonates, phosphates, etc.Dioxane, THF, DMF, Toluene
SonogashiraPalladium catalyst and Copper(I) co-catalystTerminal alkyneAmine baseVarious organic solvents

Amide and Ester Coupling Methodologies

The derivatization of this compound to its corresponding carboxylic acid, 6-bromo-1H-indole-2-carboxylic acid, opens up pathways for amide and ester bond formation. nih.govresearchgate.net

Amide Coupling: The synthesis of indole-2-carboxamides is typically achieved by reacting the indole-2-carboxylic acid with an appropriate amine. nih.gov This condensation reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov

Esterification: Ester derivatives can be prepared through the reaction of the carboxylic acid with an alcohol under acidic conditions. libretexts.org This reaction is reversible, and to drive it towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

Scalability Considerations for Research Synthesis

The transition from small-scale laboratory synthesis to larger, preparative scales for research purposes presents several challenges. For indole derivatives, including this compound, scalability has been demonstrated.

Recent advancements have shown the feasibility of moving from nanomole-scale synthesis, often used for high-throughput screening, to the millimole scale, which is suitable for producing sufficient material for more in-depth biological evaluation. nih.govrug.nl One study successfully demonstrated a gram-scale reaction under their standard conditions, achieving an excellent yield. acs.org

The complexity of organic synthesis and the cost of starting materials can be significant hurdles for large-scale production. rug.nl To address this, automated synthesis platforms using technologies like acoustic droplet ejection (ADE) are being explored. These systems allow for rapid reaction screening and optimization on a very small scale, which can help in identifying robust and scalable synthetic routes before committing to larger quantities. nih.govrug.nl

For many indole syntheses, the purification of the final product and intermediates often relies on column chromatography. While effective at the research scale, this method can be a bottleneck for larger-scale production. Therefore, developing synthetic routes that yield products that can be purified by crystallization is a key consideration for improving scalability.

Biological Activities and Therapeutic Potential of 6 Bromo 1h Indol 2 Yl Methanol Derivatives

Antimicrobial Activities

The antimicrobial properties of (6-bromo-1H-indol-2-yl)methanol derivatives have been extensively studied, revealing their potential to address the growing challenge of drug-resistant infections. These compounds have shown efficacy against a range of microbial pathogens, including bacteria and fungi.

Antibacterial Efficacy (e.g., against Staphylococcus aureus (MRSA/MSSA), Mycobacterium tuberculosis)

Derivatives of 6-bromoindole (B116670) have demonstrated significant antibacterial activity, particularly against problematic pathogens such as Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Mycobacterium tuberculosis.

Research into indole-2-carboxamides has highlighted the importance of the substitution pattern on the indole (B1671886) ring for antimycobacterial potency. nih.govnih.gov While some studies have focused on different substitutions, the presence of a bromo group on the indole has been explored in various contexts. For instance, in the development of novel antibacterial agents against S. aureus and MRSA strains, the introduction of a 6-bromo indole substitution into certain molecular scaffolds was found to impact activity, although in some cases it led to a loss of activity with MIC values >128 µg/mL. nih.gov

In contrast, other studies have shown more promising results. A marine bisindole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, and its fluorinated analogue have shown antimicrobial activity against both MRSA and MSSA strains, with MIC values ranging from 2 to 32 µg/mL. mdpi.com

Furthermore, indole-2-carboxamides have been identified as potent inhibitors of the MmpL3 transporter in mycobacteria, which is essential for the translocation of mycolic acids to the cell envelope. nih.gov This makes them promising candidates for new anti-tuberculosis drugs. Specific indole-2-carboxamides have shown excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) M. tuberculosis strains. researchgate.net

Derivative ClassTarget OrganismActivity/MICReference
6-bromo indole derivativesMRSA>128 µg/mL nih.gov
2,2-bis(6-bromo-1H-indol-3-yl)ethanamine & analogueMRSA, MSSA2-32 µg/mL mdpi.com
Indole-2-carboxamidesMycobacterium tuberculosisPotent inhibitors of MmpL3 nih.gov
Indole-2-carboxamide 26Drug-sensitive, MDR, XDR M. tbMIC = 0.012 µM researchgate.net

Antifungal Efficacy (e.g., against Candida albicans)

The antifungal potential of this compound derivatives and related bromoindole compounds has been investigated, with a particular focus on Candida albicans, a common cause of opportunistic fungal infections.

Studies on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have shown significant antifungal activity. turkjps.org Although specific 6-bromo-1H-indol-2-yl derivatives were not the primary focus, the general class of indole derivatives demonstrated promising results against C. albicans.

More specifically, research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has revealed that the introduction of a bromine atom can significantly enhance antimicrobial activity. For example, the MIC against C. albicans was notably improved with the presence of a bromo substituent. mdpi.com One such derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, exhibited a low MIC of 3.9 µg/mL against C. albicans. mdpi.com

DerivativeTarget OrganismActivity/MICReference
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleCandida albicans3.9 µg/mL mdpi.com

Antiviral Efficacy

The exploration of antiviral activities of this compound derivatives is an emerging field. While the broader class of indole derivatives has shown promise against various viruses, including HIV-1 and the Chikungunya virus, specific data on 6-bromo-1H-indol-2-yl derivatives is less documented. nih.gov Research has indicated that substitutions on the indole ring are crucial for antiviral activity. For instance, certain indole derivatives have been identified as inhibitors of the HIV-1 integrase protein. nih.gov Further investigation is required to specifically determine the antiviral potential of derivatives originating from this compound.

Antibiotic Adjuvant Potential and Synergistic Effects

A significant aspect of the therapeutic potential of this compound derivatives lies in their ability to act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics and potentially reversing drug resistance.

Derivatives of 6-bromoindole have been identified as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The suppression of bCSE activity leads to a considerable increase in the sensitivity of these bacteria to antibiotics. nih.gov Compounds such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) have been shown to potentiate the effects of antibiotics. nih.gov

Furthermore, 6-bromoindolglyoxylamide polyamine derivatives have demonstrated the ability to enhance the in vitro activity of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Similarly, a fluorinated analogue of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine enabled a remarkable 256-fold reduction in the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against a clinical MRSA strain. mdpi.com

DerivativeMechanism/EffectTarget OrganismReference
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)bCSE inhibitor, antibiotic potentiatorPathogenic bacteria nih.gov
5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)bCSE inhibitor, antibiotic potentiatorPathogenic bacteria nih.gov
6-bromoindolglyoxylamide polyaminesAntibiotic enhancerPseudomonas aeruginosa nih.gov
Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine256-fold reduction in oxacillin MICMRSA mdpi.com

Anti-biofilm Activity and Biofilm Eradication

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Derivatives of this compound have shown promising activity in both inhibiting biofilm formation and eradicating established biofilms.

The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have been shown to inhibit biofilm formation by S. aureus strains. mdpi.com Notably, the fluorinated derivative demonstrated greater activity in eradicating preformed biofilms compared to the natural compound. mdpi.com

In another study, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, including those with a bromo substitution, exhibited excellent anti-biofilm properties by inhibiting biofilm formation and killing cells within mature biofilms. mdpi.com For instance, 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole showed potent anti-biofilm activity. mdpi.com The ability of indole derivatives to interfere with quorum sensing, a cell-to-cell communication system crucial for biofilm development, is a potential mechanism for their anti-biofilm effects. nih.govnih.gov

DerivativeActivityTarget OrganismReference
Fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamineInhibition of biofilm formation and eradication of preformed biofilmsS. aureus mdpi.com
5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazoleInhibition of biofilm formation and killing of cells in mature biofilmsStaphylococci mdpi.com

Antiparasitic Activities

The therapeutic scope of bromoindole derivatives extends to the realm of parasitic diseases. While specific research on this compound derivatives in this area is limited, related bromoindole compounds have shown potential.

Indirubins, which are bis-indole compounds, and their derivatives have been investigated for their antiparasitic properties. It has been demonstrated that 6-substituted indirubin (B1684374) derivatives can inhibit essential enzymes in the Leishmania parasite, such as cyclin-dependent kinase 1 (CDK1) homologs and glycogen (B147801) synthase kinase 3 (LGSK-3), which are vital for parasite viability. nih.gov

Furthermore, in the design of new antiparasitic agents, the presence of a bromo group in the para position of an aryl ring attached to a pyrazole (B372694) scaffold has been noted to influence the antiparasitic effect. mdpi.com These findings suggest that the bromoindole core could be a valuable pharmacophore for the development of novel antiparasitic drugs, warranting further investigation into the specific activities of this compound derivatives against a range of parasitic organisms.

Efficacy against Protozoan Parasites (e.g., Trypanosoma cruzi, Plasmodium falciparum)

Derivatives of the 6-bromo-indole scaffold have shown notable activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease, and Plasmodium falciparum, which causes the most severe form of malaria. nih.govmdpi.com

One specific marine indole alkaloid derivative, 6-bromo-2′-de-N-methylaplysinopsin (BMA), isolated from the coral Tubastraea tagusensis, has been tested against T. cruzi. nih.gov This compound demonstrated significant activity against the intracellular amastigote form of the parasite, which is the clinically relevant stage in the chronic phase of Chagas disease. nih.gov The IC50 value against amastigotes was found to be 5.7 μM, with no associated cytotoxicity to mammalian cells. nih.gov The mechanism of action for BMA involves inducing depolarization of the parasite's mitochondrial membrane potential, leading to a reduction in ATP levels. nih.gov It also appears to alter the pH of acidocalcisomes, which are acidic calcium stores in the parasite. nih.gov

While direct studies on this compound itself against P. falciparum are limited, the broader class of indole derivatives has been extensively investigated for antimalarial properties. mdpi.com For instance, certain melatonin (B1676174) analogs featuring an indole core have shown inhibitory effects on P. falciparum growth in the low micromolar range. mdpi.com Other research has focused on purine (B94841) and pyrimidine (B1678525) derivatives, some of which are structurally related to the indole nucleus, and have identified compounds with IC50 values against P. falciparum ranging from approximately 18 to 20 µM. nih.goved.ac.uk These findings underscore the potential of the indole scaffold as a starting point for developing new antiprotozoal agents. mdpi.comnih.gov

Compound DerivativeParasiteFormIC50 (μM)Source
6-bromo-2′-de-N-methylaplysinopsin (BMA)Trypanosoma cruziAmastigote5.7 nih.gov
6-bromo-2′-de-N-methylaplysinopsin (BMA)Trypanosoma cruziTrypomastigote62 nih.gov
Purine Derivative 33Plasmodium falciparum-19.19 nih.goved.ac.uk
Purine Derivative 76Plasmodium falciparum-18.27 nih.goved.ac.uk

Efficacy against Helminthic Parasites (e.g., Schistosoma mansoni)

The therapeutic potential of indole-related compounds extends to helminthic parasites such as Schistosoma mansoni, the blood fluke that causes schistosomiasis. nih.gov While specific data on this compound is not prominent, studies on related structures highlight the promise of this chemical class. Research into robenidine (B1679493) derivatives, which have shown activity against Plasmodium falciparum, was extended to screen for efficacy against S. mansoni due to shared biological mechanisms like the heme detoxification pathway. nih.gov This screening identified several candidates with potent activity against both newly transformed schistosomula and adult worms, with EC50 values in the low micromolar range (1.12–9.47 μM). nih.gov Although the most promising compounds from this study did not significantly reduce worm burden in vivo, the findings support the continued exploration of indole-like scaffolds for antischistosomal drug discovery. nih.gov

Anticancer and Antiproliferative Activities

Indole derivatives are a significant class of compounds in cancer research, known for their ability to inhibit cancer cell proliferation and interfere with tumor growth processes. nih.gov

Cytotoxicity against Human Cancer Cell Lines (e.g., cervical carcinoma, breast, leukemia, glioblastoma)

The indole scaffold is a key component of many compounds that exhibit potent cytotoxic effects against a variety of human cancer cell lines. nih.gov These derivatives often work by inhibiting tubulin polymerization, which disrupts microtubule networks, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov For example, certain indole-vinyl sulfone derivatives have demonstrated potent activity against a panel of cancer cell lines. nih.gov Similarly, chalcone-indole derivatives have been shown to effectively suppress cancer cell proliferation with IC50 values in the micromolar range. nih.gov While specific studies focusing exclusively on this compound are scarce, the general cytotoxic potential of the indole class is well-established across numerous cancer types. nih.govnih.gov

Derivative ClassCell LineCancer TypeIC50Source
Benzimidazole-indole derivative 8VariousGeneral50 nmol/L (average) nih.gov
Chalcone-indole derivative 12VariousGeneral0.22 - 1.80 μmol/L nih.gov
Indole-thiosemicarbazone derivative 29bA-549Lung Carcinoma11.77 μmol/L nih.gov
Indole-thiosemicarbazone derivative 29bHep-G2Hepatocellular Carcinoma11.91 μmol/L nih.gov

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Indole derivatives are recognized for their potential to inhibit this process. nih.gov One study on a 5-bromo-indole derivative, 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI), demonstrated significant, dose-dependent antiangiogenic activity. nih.gov In a rat aortic ring assay, this compound caused 83.04% suppression of angiogenesis at a concentration of 100 μg/mL. nih.gov Furthermore, it was shown to downregulate the gene expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis, in HCT116 colon cancer cells. nih.gov The antiangiogenic effects of these compounds are often linked to their antiproliferative and free radical scavenging activities. nih.gov

CompoundAssayEffectConcentrationSource
5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI)Rat Aortic Ring83.04% suppression100 μg/mL nih.gov
5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI)VEGF Gene Expression (HCT116 cells)Significant reduction200 & 400 µg/mL nih.gov

Immunomodulatory and Anti-inflammatory Activities

Indole derivatives have also been identified as having promising anti-inflammatory and immunomodulatory activities. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, but their use can be limited by side effects. nih.gov Research into new anti-inflammatory agents has explored hybrid molecules containing both indole and imidazole (B134444) nuclei. nih.gov Studies on such compounds have shown that they can reduce leukocyte migration and decrease the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in models of inflammation. nih.gov These results suggest that indole derivatives can modulate the immune system and exhibit potent anti-inflammatory effects. nih.gov Furthermore, the anti-inflammatory potential of some indole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes and scavenge free radicals, which contribute to inflammation. nih.gov

Neurological and Central Nervous System Activities

The indole structure is a cornerstone in the development of drugs targeting the central nervous system (CNS), found in marketed drugs for conditions like depression and epilepsy. nih.govresearchgate.net Indole derivatives are continuously being investigated for a range of CNS activities, including anticonvulsant, antidepressant, and sedative-hypnotic effects. nih.govresearchgate.net One area of research involves the development of indole-based derivatives as Carbonic Anhydrase Activators (CAAs). nih.gov Certain CA isoforms are involved in neuronal signaling in the brain. nih.gov Studies have identified indole derivatives that act as effective micromolar activators with selectivity for the brain-associated hCA VII isoform. nih.gov One of these compounds was found to be non-cytotoxic and capable of increasing the release of brain-derived neurotrophic factor (BDNF) from human microglial cells, suggesting potential applications in treating CNS-related disorders. nih.gov

Cholinesterase Inhibition

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing Alzheimer's disease. nih.gov By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. nih.gov The indole nucleus is a frequent feature in the design of new cholinesterase inhibitors. researchgate.net

Although studies focusing specifically on this compound are absent, broader research demonstrates the potential of the indole framework for this activity. For instance, various indole- and tryptophan-derived compounds have been synthesized and shown to exhibit selective, submicromolar inhibition of human BuChE. nih.govresearchgate.net Other research has focused on creating multifunctional agents for Alzheimer's disease by incorporating the indole structure. nih.gov For example, a series of indole derivatives bearing carbamate (B1207046) or urea (B33335) functional groups were found to inhibit both AChE and BuChE with IC₅₀ values in the low micromolar range. nih.gov Similarly, novel indole-2-carbohydrazides and their corresponding 1,3,4-oxadiazole (B1194373) derivatives have shown significant inhibitory activity against cholinesterases. rsc.org The natural indole amine, serotonin (B10506), has also been noted to inhibit AChE activity. rsc.org These findings collectively suggest that the indole scaffold is a promising platform for developing cholinesterase inhibitors. rsc.orgmdpi.com

Cannabinoid Receptor Modulation

The endocannabinoid system, which includes the CB1 and CB2 receptors, is a significant target for therapeutic intervention in a variety of conditions, including pain, inflammation, and neurological disorders. nih.gov The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is mainly found on immune cells. nih.gov The indole structure has been extensively used as a scaffold for the development of synthetic cannabinoids that act as ligands for these receptors. nih.govlimef.com

Aminoalkylindoles were among the early classes of non-classical cannabinoids found to bind to brain cannabinoid receptors (CB1). limef.com Research into structure-activity relationships has shown that modifications to the indole core can produce potent and selective cannabinoid receptor agonists. limef.com While no direct studies link this compound to cannabinoid receptor activity, related bromo-substituted indole derivatives have been investigated. For example, a study on indole-based synthetic cannabinoids evaluated a 5-bromopentyl analog of JWH-122, which showed activity at both CB1 and CB2 receptors. nih.gov The study highlighted that small structural changes on the indole scaffold can lead to significant differences in activity at cannabinoid receptors. nih.gov This demonstrates that the bromo-indole structure is compatible with cannabinoid receptor binding and modulation.

Antioxidant Activities

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. mdpi.comnih.gov The indole nucleus is recognized for its antioxidant properties, which are often attributed to its ability to donate a hydrogen atom from the N-H group, forming a stable indolyl radical. nih.gov

Notably, specific bromoindole derivatives have been isolated from natural sources and confirmed to have significant antioxidant activity. A study on the marine gastropod Drupella fragum identified three new bromoindoles, including 6-bromo-5-hydroxyindole, which demonstrated antioxidative potency comparable to the synthetic antioxidant BHT (butylated hydroxytoluene). nih.gov Further research on synthetic C-3 substituted indole derivatives has shown that their antioxidant capacity is strongly dependent on the type of substituent. nih.gov The presence of an unsubstituted indole nitrogen atom is considered crucial for the observed activity. nih.gov Indole derivatives can act as antioxidants by scavenging free radicals and reducing metal ions, thereby protecting cells from oxidative damage. nih.gov

CompoundSource/TypeObserved Antioxidant Activity
6-bromo-5-hydroxyindoleIsolated from Drupella fragumPotency as strong as BHT. nih.gov
6-bromo-4,5-dihydroxyindoleIsolated from Drupella fragumEvaluated for antioxidative activity. nih.gov
6-bromo-4,7-dihydroxyindoleIsolated from Drupella fragumEvaluated for antioxidative activity. nih.gov
Indole C-3 substituted derivativesSyntheticActive as radical scavengers and Fe3+ reducers; protect red blood cells from oxidative haemolysis. nih.gov

Other Reported Biological Activities of Related Indole Derivatives (e.g., Antidiabetic, Anticonvulsant)

The versatility of the indole scaffold is further demonstrated by its widespread investigation for other significant biological activities, including antidiabetic and anticonvulsant effects. researchgate.netnih.gov

Antidiabetic Activity: Indole derivatives are extensively explored as potential treatments for diabetes mellitus. nih.govresearchgate.net Many synthetic indole-based compounds have been shown to inhibit key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, the rate of glucose absorption from the gut is slowed, helping to manage post-meal blood sugar levels. nih.gov Numerous studies have reported on indole derivatives, such as those hybridized with pyrazoline or other heterocyclic systems, that exhibit moderate to good antidiabetic activity in both in-vitro and in-vivo models. nih.govresearchgate.net Natural indole alkaloids and their synthetic derivatives are considered a promising source for the discovery of novel antidiabetic drugs. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 6 Bromo 1h Indol 2 Yl Methanol Analogues

Impact of Substitution Patterns on Biological Activity

Role of the Bromine Atom at C-6

The bromine atom at the C-6 position of the indole (B1671886) nucleus plays a pivotal role in the biological activity of these compounds. This halogen substituent can influence the molecule's properties in several ways:

Hydrophobicity: The presence of bromine increases the lipophilicity (hydrophobicity) of the molecule. This can affect its ability to cross cell membranes and interact with hydrophobic pockets within target proteins.

Steric Effects: The size of the bromine atom can sterically influence the binding of the molecule to its target, potentially improving selectivity by preventing interactions with off-target sites.

Research has shown that the C-6 position is a key site for modification to enhance biological activity. For instance, in the development of HIV-1 integrase inhibitors, the introduction of halogenated phenyl groups at the C-6 position of the indole core was found to increase inhibitory activity. nih.gov

Influence of Substituents at the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is another critical point for structural modification. Substitution at this position can significantly impact the compound's biological profile. Studies have shown that introducing different groups at N-1 can modulate activity. For example, in a series of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase, attaching a short peptide-like chain to the indole nitrogen was a key step in their synthesis. nih.gov Conversely, in other contexts, methylation of the indole nitrogen has been shown to reduce or eliminate biological activity, highlighting the importance of an unsubstituted N-H group for certain target interactions. nih.gov

Effects of Modifications on the Methanol (B129727) Group (C-2)

The methanol group at the C-2 position is a crucial determinant of the biological activity of (6-bromo-1H-indol-2-yl)methanol. This functional group can be oxidized to an aldehyde or a carboxylic acid, or reduced to a methyl group, each modification leading to a different biological outcome. For instance, in the context of HIV-1 integrase inhibitors, a carboxyl group at the C-2 position was found to be essential for chelating with magnesium ions in the enzyme's active site. nih.gov The ability of the hydroxymethyl group to act as a hydrogen bond donor and acceptor is also critical for its interaction with biological targets.

Modulation by Other Indole Ring Substitutions (e.g., C-3, C-5)

While the primary focus is often on the C-6 and C-2 positions, substitutions at other points on the indole ring can also fine-tune the biological activity. For example, modifications at the C-3 and C-5 positions have been explored in various studies. In the development of HIV-1 fusion inhibitors, substitutions at the C-3 position were investigated. acs.orgnih.gov Similarly, for certain methuosis-inducing compounds, modifications at the 5-position of the indole ring had significant consequences, with a 5-methoxy group substantially improving activity while a 5-hydroxy substituent greatly reduced it. nih.gov

Steric and Electronic Effects on Target Interactions

The steric and electronic properties of this compound analogues are fundamental to their interactions with biological targets. The size, shape, and electron distribution of the molecule dictate how it fits into the binding site of a protein or enzyme.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of this compound and its analogues is critical for their biological activity. These molecules are not static but can rotate around their single bonds, adopting various conformations. However, only specific conformations, known as bioactive conformations, are capable of binding effectively to a biological target.

Scaffold Hopping and Isosteric Replacements

In the quest to discover novel therapeutic agents, medicinal chemists often employ strategies like scaffold hopping and isosteric replacement to modify known active compounds. These techniques aim to identify new chemotypes with improved potency, selectivity, and pharmacokinetic profiles. nih.gov For derivatives of this compound, these strategies involve either replacing the central indole core with a different heterocyclic system (scaffold hopping) or substituting specific functional groups with others that have similar physical or chemical properties (isosteric replacement). researchgate.net

Scaffold Hopping: From Indole to Other Heterocycles

Scaffold hopping is a crucial strategy in drug discovery for generating structurally novel compounds by modifying the core molecular structure while retaining similar biological activity. nih.gov The indole ring, a versatile scaffold found in numerous natural products and pharmaceuticals, is a frequent subject of such modifications. mdpi.comresearchgate.net The goal is to discover new molecular backbones that may offer advantages over the original indole core, such as enhanced target binding, different intellectual property space, or improved drug-like properties.

One prominent example of scaffold hopping involves the replacement of the indole core with an indazole framework. In a study aimed at developing dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2, researchers started with a potent indole-based MCL-1 inhibitor. By replacing the indole nucleus with an indazole ring, they successfully generated a new class of compounds with improved dual inhibitory activity against both MCL-1 and BCL-2. rsc.org This strategic hop was instrumental in shifting the selectivity profile of the lead compound.

Table 1: Example of Scaffold Hopping from an Indole to an Indazole Core

Original ScaffoldNew ScaffoldRationaleObserved Outcome
IndoleIndazoleTo develop dual inhibitors of MCL-1 and BCL-2 from a selective MCL-1 inhibitor. rsc.orgResulted in a family of indazole-3-acylsulfonamides with improved dual inhibition of both MCL-1 and BCL-2. rsc.org

Isosteric Replacements in the Indole Scaffold

Isosterism is a fundamental concept in medicinal chemistry where an atom or a group of atoms in a molecule is replaced by another with comparable electronic and steric characteristics. researchgate.net This approach is widely used to fine-tune the properties of a lead compound. For analogues of this compound, several positions are amenable to isosteric replacements to probe the structure-activity relationship (SAR).

A closely related and extensively studied series are the indole-2-carboxamides, which can be considered isosteres of the hydroxymethyl group in this compound. nih.gov The amide group, being one of the most common functional groups in bioactive molecules, offers numerous possibilities for modification. drughunter.com

Indole N-H: The hydrogen atom on the indole nitrogen is often crucial for activity. It can participate in hydrogen bonding with the biological target. In several studies on indole derivatives, methylation of this nitrogen (replacing N-H with N-CH₃) resulted in a complete loss of activity, suggesting the N-H group is essential for binding. mdpi.com

Substitution at C5 and C6: The nature and position of halogen substituents on the benzene (B151609) portion of the indole ring significantly influence activity. SAR studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators revealed that a chloro or fluoro group at the C5 position enhanced potency. nih.govnih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of substituents in this region. The 6-bromo substitution on the parent compound is therefore a key feature influencing its biological profile.

The 2-Position Substituent: The hydroxymethyl group at the C2 position of this compound is a primary point for modification. Replacing it with a carboxamide group opens up extensive SAR exploration. For instance, in the 1H-indole-2-carboxamide series, the groups attached to the amide nitrogen are critical. Studies have shown that linking the amide to a phenyl ring and further substituting that ring can dramatically affect potency. nih.gov For example, a diethylamino group at the 4-position of the phenyl ring was found to enhance the CB1 allosteric modulating activity. nih.govnih.gov

Furthermore, the amide functionality itself can be replaced by other well-known amide bioisosteres, such as heterocyclic rings like triazoles, oxadiazoles, or oxazoles. These replacements can improve metabolic stability and alter pharmacokinetic properties. drughunter.com Similarly, the carboxylic acid group, another potential isostere of the hydroxymethyl group, can be replaced with bioisosteres like tetrazoles to reduce metabolic liabilities associated with acyl glucuronides. cambridgemedchemconsulting.com

Table 2: Isosteric Replacements for Indole Analogues and Their Effects

Original GroupPositionIsosteric ReplacementObserved Effect on Activity
-OH (of hydroxymethyl)C2-CONH-R (Carboxamide)Creates a new vector for SAR exploration; potency is highly dependent on the 'R' group. nih.gov
-HN1-CH₃ (Methyl)In many indole series, this leads to a loss of activity, indicating the N-H is a key H-bond donor. mdpi.com
-BrC6-Cl or -F (at C5)In related indole-2-carboxamides, halogen substitution at C5 enhances potency for CB1 modulation. nih.govnih.gov
-CONH-C2Heterocyclic rings (e.g., triazoles, oxadiazoles)Can enhance metabolic stability and pharmacokinetic profiles. drughunter.com
-COOHC2TetrazoleCan enhance potency and reduce metabolism-related liabilities. cambridgemedchemconsulting.com

These examples underscore the power of scaffold hopping and isosteric replacement in evolving the biological activity of the indole scaffold. By systematically altering the core structure and its peripheral functional groups, researchers can navigate chemical space to identify analogues with superior therapeutic potential.

Pharmacological Investigations of 6 Bromo 1h Indol 2 Yl Methanol and Its Derivatives

In Vitro Pharmacological Assays

In vitro assays are fundamental in drug discovery for screening and characterizing the biological activity of new chemical entities. These assays, conducted in a controlled environment outside of a living organism, provide crucial preliminary data on the compound's mechanism of action and potential efficacy.

Enzyme Inhibition Assays (e.g., IC50 determination for specific enzymes)

Another area of interest for indole (B1671886) derivatives is the inhibition of enzymes like xanthine (B1682287) oxidase, which is involved in the production of uric acid. While not specific to the 6-bromo-2-hydroxymethyl derivative, flavonoids isolated from Artemisia asiatica have demonstrated significant xanthine oxidase inhibitory effects, with IC50 values in the low micromolar range. acgpubs.org This suggests that the broader class of compounds containing heterocyclic rings can be effective enzyme inhibitors.

Receptor Binding and Functional Assays (e.g., agonist/antagonist binding, allosteric modulation, G-protein coupling)

Receptor binding and functional assays are critical for understanding how a compound interacts with cellular receptors to elicit a biological response. There is currently a lack of specific data from receptor binding and functional assays for (6-bromo-1H-indol-2-yl)methanol in the available literature. However, the indole structure is a well-known pharmacophore that can interact with various receptors. The biological activity of indole derivatives is often attributed to their ability to bind to proteins, enzymes, and receptors, where substitutions on the indole ring can significantly influence binding affinity and specificity.

Cell-Based Assays for Proliferation, Viability, and Apoptosis

Cell-based assays are instrumental in assessing the cytotoxic and anti-proliferative potential of compounds, which is particularly relevant for cancer research. While direct studies on this compound are scarce, a study on a structurally related derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, has demonstrated significant anti-proliferative activity. nih.gov It is important to note that this derivative has the bromine atom at the 5-position. This compound was tested against Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells using the MTT assay. nih.gov The results indicated a dose-dependent inhibition of proliferation in both cell lines. nih.gov

Table 1: Anti-Proliferative Activity of a 5-Bromo-1H-indole-2-yl Derivative nih.gov

Cell LineIC50 (µg/mL)
HUVECs76.3
A549 Lung Cancer Cells45.5

These findings, although not directly pertaining to this compound, suggest that the bromo-indole scaffold possesses anti-proliferative properties that warrant further investigation.

Biofilm Quantification and Eradication Assays

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to antibiotics. Compounds that can inhibit biofilm formation or eradicate existing biofilms are of great interest. Specific data on the biofilm quantification and eradication capabilities of this compound are not available in the current scientific literature. However, the general methodology for such assays involves quantifying the biofilm biomass, often using crystal violet staining, and assessing the metabolic activity of the biofilm cells. nih.gov The minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) are key parameters determined in these assays. nih.gov Given the antimicrobial potential suggested for some indole derivatives, investigating the anti-biofilm properties of this compound could be a promising area for future research.

Antioxidant Capacity Assessments

Antioxidant assays measure a compound's ability to neutralize free radicals, which are implicated in various disease pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. mdpi.comnih.gov A study on the derivative 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide revealed potent free radical scavenging activity, with an IC50 value of 27.8 µg/mL. nih.gov This activity is thought to contribute to its other observed pharmacological effects. nih.gov

Table 2: Antioxidant Activity of a 5-Bromo-1H-indole-2-yl Derivative nih.gov

AssayCompoundIC50 (µg/mL)
DPPH Radical Scavenging4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide27.8

This finding for a related bromo-indole derivative suggests that this compound may also possess antioxidant properties.

Angiogenesis Inhibition Assays

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov The rat aorta angiogenesis assay is an ex vivo model used to assess the anti-angiogenic potential of compounds. The same 5-bromo-indole derivative mentioned previously, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, was evaluated for its ability to inhibit blood vessel sprouting. nih.gov The compound demonstrated significant, dose-dependent inhibition of blood vessel growth, with an IC50 of 56.9 µg/mL. nih.gov This anti-angiogenic effect is likely linked to its anti-proliferative activity against endothelial cells. nih.gov

Table 3: Anti-Angiogenic Activity of a 5-Bromo-1H-indole-2-yl Derivative nih.gov

AssayCompoundIC50 (µg/mL)
Rat Aorta Angiogenesis4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide56.9

While this data is for a structurally different compound, it highlights the potential of the bromo-indole core structure in the development of anti-angiogenic agents.

Cytotoxicity and Selectivity Index (SI) against Healthy Mammalian Cells

The initial assessment of any potential therapeutic agent involves evaluating its cytotoxicity against both target (e.g., cancer) and healthy cells. The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in pathological cells (IC50 normal cells / IC50 cancer cells), is a critical parameter. researchgate.net A high SI value suggests that a compound can eliminate target cells at concentrations that are not harmful to healthy tissues, indicating a favorable therapeutic window. researchgate.net

Studies on various indole derivatives have explored this crucial aspect. For instance, a series of indole-aryl amides were tested against a panel of cancer cell lines and two normal cell lines (3T3 mouse fibroblast and I407 human embryonic intestinal cells) to determine their SI. nih.gov One particular compound in that study demonstrated noteworthy selectivity for a malignant colon cell line (HT29) while not affecting the healthy intestinal cells. nih.gov

The position of the bromo-substituent on the indole ring can significantly influence cytotoxic potency. In one study, a series of 3-benzylidene indole-2-one derivatives were synthesized and evaluated for cytotoxicity. The compound bearing a 5-bromo substitution was identified as the most potent derivative against the MCF-7 breast cancer cell line. nih.gov While this highlights the importance of the bromo-group, specific cytotoxicity data on this compound against healthy mammalian cells, and therefore its SI, is not available in the reviewed literature.

Table 1: Example of Selectivity Index Calculation for an Indole-Aryl Amide Derivative (Compound 5)

Cell LineCell TypeIC₅₀ (µM)Selectivity Index (SI) vs. HT29
HT29Colon Cancer0.02-
I407Normal Intestinal>100>5000

Data sourced from a study on indole-aryl amide derivatives, not this compound. nih.gov

Studies on Viable But Non-Culturable (VBNC) Bacterial Forms

Many bacterial species can enter a dormant state known as the Viable but Non-Culturable (VBNC) condition in response to environmental stressors such as temperature fluctuations, osmotic stress, or nutrient starvation. nih.govyoutube.com In this state, bacteria are metabolically active and retain their viability and potential virulence but cannot be grown on standard laboratory culture media. nih.gov This phenomenon poses a significant risk to public health, as conventional detection methods based on colony formation can fail to identify these pathogens in clinical or environmental samples. nih.gov

Bacteria in the VBNC state often exhibit increased resistance to physical and chemical stresses, including some antibiotics. nih.gov The ability of a compound to act on these persistent bacterial forms would be a significant advantage. For example, Mycobacterium tuberculosis is known to enter a VBNC state during infection, which contributes to the persistence of the disease. nih.gov

Despite the clear importance of targeting VBNC bacteria in treating persistent infections, a review of the scientific literature reveals no studies investigating the effects of this compound or related bromo-indole derivatives on bacteria in the VBNC state. This represents a notable gap in the understanding of the antimicrobial potential of this class of compounds.

In Vivo Efficacy Studies

In vivo studies are essential to validate the therapeutic potential observed in in vitro assays. For anticancer research involving indole derivatives, xenograft mouse models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, allowing the study of tumor growth and its inhibition by a test compound in a living system. nih.gov

Several studies on indole derivatives illustrate the use of such models:

HCT116 Xenograft Model: Used to evaluate a 6-aryl-3-aroyl-indole analog, demonstrating significant tumor growth inhibition. nih.gov

A549 Xenograft Model: Employed for testing an LSD1 inhibitor based on an indole scaffold, which showed a strong antitumor effect. nih.gov

MGC-803 Xenograft Model: Utilized to assess indole-chalcone derivatives, which also resulted in substantial tumor inhibition. nih.gov

For parasitic diseases, different models are required. For example, in the search for anticryptosporidial drugs, immunocompetent mice infected with Cryptosporidium tyzzeri have been established as a cost-effective in vivo model. nih.gov

No in vivo efficacy studies for this compound have been specifically reported. However, the models used for other indole derivatives provide a clear roadmap for how its efficacy against cancer or other diseases could be evaluated.

Table 2: Examples of In Vivo Animal Models Used for Efficacy Studies of Indole Derivatives

Compound ClassDisease ConditionAnimal ModelCell Line (if applicable)
6-Aryl-3-aroyl-indole AnalogCancerMouse XenograftHCT116
Indole-based LSD1 InhibitorCancerMouse XenograftA549
Indole-Chalcone DerivativeCancerMouse XenograftMGC-803

Data from studies on various indole derivatives. nih.gov

A key component of in vivo studies is determining the relationship between the administered dose and the therapeutic effect. nih.gov This helps to identify a dose that is both effective and minimally toxic. Efficacy endpoints are the measurable outcomes used to assess the compound's effect, such as tumor growth inhibition (TGI) in cancer studies or reduction in parasite burden in infection models.

Research on various indole derivatives provides examples of such evaluations:

An indole derivative targeting tubulin polymerization was tested in a mouse xenograft model, showing a TGI of 70% and 80% at doses of 15 mg/kg and 30 mg/kg, respectively, without notable toxicity. nih.gov

A dual-targeted indole derivative inhibited tumor growth by 75.4% in a xenograft model of MHCC-97H cells. nih.gov

Another indole analog demonstrated a TGI of up to 71.79% in an HCT116 xenograft mouse model, showing better efficacy than the positive control drug. nih.gov

These examples underscore the potent in vivo activity that can be achieved with the indole scaffold. Dose-response and efficacy data for this compound remain to be determined through future preclinical studies.

Table 3: Examples of In Vivo Dose-Efficacy Findings for Indole Derivatives

Compound ClassDose AdministeredEfficacy Endpoint (Tumor Growth Inhibition)Animal Model
Indole-Chalcone Derivative15 mg/kg70%MGC-803 Xenograft
Indole-Chalcone Derivative30 mg/kg80%MGC-803 Xenograft
Dual-Targeted Indole DerivativeNot Specified75.4%MHCC-97H Xenograft
6-Aryl-3-aroyl-indole AnalogNot Specified71.79%HCT116 Xenograft

Data from studies on various indole derivatives. nih.gov

Pharmacokinetic (PK) and Drug Metabolism and Pharmacokinetics (DMPK) Evaluation

The metabolic stability of a compound is a critical pharmacokinetic parameter that influences its half-life and bioavailability in vivo. researchgate.net Poor metabolic stability can lead to rapid clearance from the body, preventing the compound from reaching therapeutic concentrations. researchgate.net In vitro assays using liver microsomes or plasma are standard methods for early-stage evaluation. researchgate.netnuvisan.com These assays measure the rate at which a compound is metabolized by key enzymes, such as cytochrome P450s (CYPs), which are abundant in liver microsomes. nih.gov The results are typically reported as the compound's half-life (t½) and its intrinsic clearance (CLint). nuvisan.com

While specific metabolic stability data for this compound is not available, studies on other compounds illustrate the methodology. For example, the metabolic stability of a compound designated LMT-28 was assessed in both rat and human liver microsomes. The half-life was found to be 15.3 minutes in rat microsomes and 21.9 minutes in human microsomes, indicating moderate clearance. animbiosci.org In another study, a novel indole derivative intended as an LSD1 inhibitor showed favorable metabolic stability, with a half-life of 6.27 hours after oral administration in in vivo studies. nih.gov

These assays provide essential data for predicting in vivo pharmacokinetic behavior and for identifying potential species differences in metabolism before advancing to clinical trials. animbiosci.org

Table 4: Example of In Vitro Metabolic Stability Data in Liver Microsomes

CompoundSpeciesHalf-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
LMT-28 (Oxazolidinone derivative)Rat15.3 ± 1.491 ± 8.4
Human21.9 ± 2.864 ± 8.1

Data for compound LMT-28, used for illustrative purposes. animbiosci.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME properties of a drug candidate are crucial for its potential success, determining its bioavailability and duration of action. For this compound, these properties can be predicted based on its physicochemical characteristics and by referencing data from similar indole-containing molecules. researchgate.netnih.gov In silico analysis is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. nih.gov

The evaluation often begins with Lipinski's Rule of Five, a set of guidelines used to predict if a compound has properties that would make it a likely orally active drug in humans. The parameters for this compound are calculated based on its structure (Molecular Formula: C₉H₈BrNO). nih.gov

Table 1: Predicted Physicochemical Properties and ADME Parameters for this compound

Parameter Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight 228.07 g/mol scbt.com < 500 Yes
LogP (octanol-water partition coefficient) ~2.5-3.0 (estimated) ≤ 5 Yes
Hydrogen Bond Donors 2 (from -OH and -NH) ≤ 5 Yes
Hydrogen Bond Acceptors 2 (from N and O) ≤ 10 Yes

| Topological Polar Surface Area (TPSA) | 48.0 Ų (estimated) | < 140 Ų | Yes |

Based on these predictions, this compound exhibits characteristics favorable for good oral absorption and bioavailability, with no violations of Lipinski's rules. nih.gov Its moderate lipophilicity, indicated by the estimated LogP value, suggests it could effectively partition between aqueous and lipid environments, a key factor for crossing cellular membranes. The predicted Topological Polar Surface Area (TPSA), a measure related to hydrogen bonding capacity, is well within the range associated with good cell permeability. Studies on other substituted indole derivatives have similarly shown good in silico absorption levels, supporting the potential for this compound class to possess favorable pharmacokinetic profiles. nih.gov

Assessment of Potential Efflux Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells. They are a significant mechanism of multidrug resistance in both bacteria and cancer cells and can impact the distribution and efficacy of therapeutic agents. nih.govmdpi.com The P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is one of the most well-studied efflux pumps.

Indole derivatives have been identified as both substrates and inhibitors of efflux pumps like NorA in Staphylococcus aureus and the RND family pumps in Gram-negative bacteria. nih.govmdpi.com For this compound, its likelihood of being a substrate for pumps like P-gp can be inferred from its structural features. Compounds with some degree of lipophilicity and the presence of hydrogen bond donors are often recognized by P-gp.

In a study on indole alkaloids, compounds with moderate permeability and efflux ratios greater than 2 were suspected of being P-gp substrates, an interaction that could be reduced by a known P-gp inhibitor like verapamil. nih.gov Given the physicochemical profile of this compound, it is plausible that it could be a substrate for efflux pumps. This interaction would potentially limit its intracellular concentration in target tissues that express high levels of these transporters, such as the intestines, liver, and blood-brain barrier.

Table 2: Predicted Interaction with Efflux Pumps

Efflux Pump Family Predicted Interaction Basis for Prediction Implication
P-glycoprotein (P-gp/MDR1) Potential Substrate Physicochemical properties (lipophilicity, H-bond donors) are similar to known P-gp substrates. nih.gov Reduced intracellular accumulation; potential for drug-drug interactions.

| Bacterial Efflux Pumps (e.g., NorA) | Possible Substrate/Inhibitor | The indole scaffold is common in bacterial efflux pump inhibitors. nih.gov | Could potentially act as an antibiotic potentiator by inhibiting bacterial resistance mechanisms. |

Blood-Brain Barrier (BBB) Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is essential for its activity within the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain, and its permeability is largely governed by a molecule's physical and chemical properties. nih.gov

Predictions for BBB permeability are often based on parameters such as molecular weight, TPSA, LogP, and the number of hydrogen bonds.

Table 3: Blood-Brain Barrier Permeability Prediction for this compound

Parameter Value Guideline for CNS Activity Prediction
Molecular Weight 228.07 g/mol < 400-500 Da Permeable
TPSA ~48.0 Ų < 90 Ų Permeable
LogP ~2.5-3.0 1 - 3 Optimal

| Hydrogen Bond Donors | 2 | ≤ 3 | Permeable |

The analysis suggests that this compound has a high probability of crossing the BBB via passive diffusion. Its molecular weight is low, its TPSA is well below the typical cut-off for CNS-active drugs, and its predicted lipophilicity is in an ideal range. Studies on other indole alkaloids have demonstrated that compounds with similar properties, particularly those with apparent permeability coefficients (Papp) in the range of 10⁻⁶ cm/s or higher, can effectively penetrate the BBB. nih.govnih.gov However, as noted in the previous section, if the compound is a substrate for efflux pumps like P-gp, which are highly expressed at the BBB, its net penetration into the brain could be significantly reduced.

Preclinical Toxicology Studies (General)

While no specific preclinical toxicology reports for this compound are available, general toxicological considerations can be made based on its structure. The core structure, 6-bromoindole (B116670), is classified with hazard codes indicating it can cause skin and serious eye irritation, as well as respiratory irritation. sigmaaldrich.comnih.gov

The introduction of a hydroxymethyl group at the 2-position may modulate this toxicity. Metabolism is a key factor in the toxicology of many compounds. The indole ring can be metabolized by cytochrome P450 enzymes, potentially leading to reactive intermediates. The bromine substituent may also influence its metabolic fate and toxic potential.

General toxicology assessments for novel indole derivatives often include evaluating cytotoxicity against various cell lines to determine a therapeutic window. mdpi.com For instance, some novel 5-bromoindole (B119039) derivatives were found to have low hepatotoxicity in in silico models. nih.gov Any future preclinical toxicology program for this compound would need to include a battery of tests, including in vitro cytotoxicity assays, genotoxicity assessments (e.g., Ames test), and in vivo studies in animal models to establish its safety profile.

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-bromoindole-2-carboxylic acid
6-bromoindole
Verapamil

Mechanistic Insights into the Biological Action of 6 Bromo 1h Indol 2 Yl Methanol Derivatives

Target Identification and Validation

The biological activity of (6-bromo-1H-indol-2-yl)methanol derivatives is underpinned by their interaction with specific molecular targets, including enzymes, receptors, and ion channels. Understanding these interactions is critical for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

Identification of Specific Enzymes (e.g., bCSE, PfATP4, MmpL3)

While direct inhibitory data for this compound on the specified enzymes is not extensively documented, the broader class of 6-bromoindole (B116670) derivatives has shown significant activity against several key microbial enzymes. This suggests a strong potential for derivatives of this compound to act as inhibitors of these enzymes.

Bacterial Cystathionine (B15957) γ-Lyase (bCSE): The 6-bromoindole core is a fundamental component of a class of potent inhibitors of bacterial cystathionine γ-lyase (bCSE). nih.gov This enzyme is crucial for the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria, which helps protect them from oxidative stress. nih.gov Inhibition of bCSE can enhance the efficacy of antibiotics. nih.gov For instance, derivatives such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) are synthesized from a 6-bromoindole starting block and have demonstrated significant bCSE inhibitory activity. nih.gov The bromine atom at the 6-position is considered a key feature for this bioactivity.

Mycobacterium tuberculosis Mycolic Acid Transporter (MmpL3): Indole-2-carboxamides have been identified as a major class of inhibitors targeting the Mycobacterium tuberculosis membrane protein large 3 (MmpL3). nih.govnih.govacs.orgresearchgate.net MmpL3 is essential for the transport of trehalose (B1683222) monomycolate, a key component of the mycobacterial cell wall. nih.gov The indole-2-carboxamide scaffold, which shares the indole (B1671886) core and a substitution at the 2-position with this compound, has been the subject of extensive structure-activity relationship (SAR) studies, leading to the development of highly potent anti-tubercular agents. acs.org

Plasmodium falciparum ATPase4 (PfATP4): The indole scaffold is also implicated in the inhibition of Plasmodium falciparum ATPase4 (PfATP4), a critical ion pump in the malaria parasite. nih.gov PfATP4 is responsible for maintaining sodium ion homeostasis, and its disruption is a validated antimalarial strategy. acs.org N-acetamide indole derivatives have been shown to target PfATP4, leading to parasite death. acs.org The development of dual-acting antimalarials combining pharmacophore units of PfATP4 inhibitors with other mechanisms is an active area of research. nih.gov

Table 1: Enzyme Inhibition by Indole Derivatives

Enzyme Target Class of Indole Derivative Significance of Inhibition
Bacterial Cystathionine γ-Lyase (bCSE) 6-bromoindole derivatives Potentiation of antibiotics against pathogenic bacteria. nih.gov
Mycobacterium tuberculosis MmpL3 Indole-2-carboxamides Inhibition of mycobacterial cell wall biosynthesis, leading to anti-tubercular activity. nih.govnih.govacs.org
Plasmodium falciparum PfATP4 N-acetamide indoles Disruption of ion homeostasis in the malaria parasite, resulting in antimalarial effects. nih.govacs.org

Characterization of Receptor Interactions (e.g., CB1 receptor, other GPCRs)

The interaction of this compound derivatives with G-protein coupled receptors (GPCRs) is another important aspect of their biological activity.

A US patent has documented this compound in the context of targeting an orphan G-protein coupled receptor. While the specific receptor and the nature of the interaction (agonist or antagonist) are not detailed, this finding points to the potential of this compound and its derivatives to modulate GPCR signaling pathways.

Furthermore, the broader class of indole derivatives has been extensively studied as ligands for cannabinoid receptors, which are Class A GPCRs. nih.gov Aminoalkylindoles, for example, are a well-known class of cannabinoid receptor ligands. nih.gov Studies on chloroindole analogues of synthetic cannabinoids have shown that substitutions on the indole ring, including at the 6-position, can influence binding affinity for the CB1 receptor. mdpi.com This suggests that derivatives of this compound could potentially be designed to interact with cannabinoid receptors.

Investigation of Ion Channel Modulation

Currently, there is a lack of specific research data detailing the direct modulation of ion channels by this compound or its immediate derivatives. However, given the structural similarities to other bioactive indole compounds that are known to interact with ion channels, this remains a plausible area for future investigation.

Modulation of Cellular Pathways and Signaling Cascades

The interaction of this compound derivatives with their molecular targets initiates a cascade of downstream cellular events, impacting critical pathways involved in metabolism, cell survival, and proliferation.

Impact on Metabolic Pathways

Specific details on the impact of this compound and its derivatives on metabolic pathways are not well-documented in the current scientific literature. However, the inhibition of enzymes like bCSE in bacteria implies a targeted disruption of specific metabolic processes essential for pathogen survival. Further research is needed to elucidate the broader metabolic consequences of these compounds in various biological systems.

Influence on Cell Growth, Division, and Apoptosis Pathways

A significant body of evidence points to the ability of indole derivatives to influence cell growth, division, and apoptosis, particularly in the context of cancer. The reduced form of the title compound, (6-bromo-2,3-dihydro-1H-indol-2-yl)methanol, has been investigated for its potential to inhibit the proliferation of cancer cell lines through the induction of apoptosis and cell cycle arrest.

The general mechanism of apoptosis induction by indole compounds often involves the modulation of the Bcl-2 family of proteins. mdpi.com These proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 and Bcl-xL can be downregulated by indole derivatives, while pro-apoptotic members like Bax can be upregulated. mdpi.com This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis. mdpi.com

Furthermore, indole derivatives can induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from proceeding through division. researchgate.net This can be mediated by influencing the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle. mdpi.com

Table 2: Effects of Indole Derivatives on Cellular Pathways

Cellular Process Key Molecular Events Outcome
Apoptosis Modulation of Bcl-2 family proteins (downregulation of Bcl-2, upregulation of Bax). mdpi.com Activation of caspases. mdpi.com Induction of programmed cell death in cancer cells.
Cell Cycle Arrest Inhibition of cyclin-dependent kinases (CDKs). mdpi.com Arrest at G2/M or S phase. researchgate.net Inhibition of cancer cell proliferation.

Effects on Inflammatory Mediators

No studies were identified that specifically investigate the effects of This compound or its direct derivatives on the production, activity, or signaling pathways of inflammatory mediators such as cytokines, chemokines, prostaglandins, or leukotrienes. Research on other bromoindole-containing compounds has suggested potential anti-inflammatory properties, but this cannot be directly extrapolated to the specific compound without dedicated experimental evidence.

Studies on Drug Resistance Mechanisms

Detailed investigations into the role of This compound in the context of drug resistance are not present in the current scientific literature. This includes a lack of information on the following specific sub-topics:

Identification of Resistance Mutations in Target Enzymes/Receptors

There are no published findings that identify specific resistance mutations in enzymes or receptors that might be targeted by This compound . Such studies would be crucial to understanding how organisms might develop resistance to this compound.

Overcoming Efflux Pump-Mediated Resistance

While the role of indole derivatives as efflux pump inhibitors is an area of active research, there is no specific data available on whether This compound can overcome resistance mediated by efflux pumps. Studies have not yet explored its potential to inhibit major efflux pump families such as the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.

Gene Expression Profiling and Transcriptional Response Analysis

Comprehensive gene expression profiling or transcriptional analysis of cells or organisms treated with This compound has not been reported. Consequently, there is no data available to detail the global transcriptional changes, affected signaling pathways, or specific gene networks that might be modulated by this compound.

Computational and in Silico Approaches in the Study of 6 Bromo 1h Indol 2 Yl Methanol

Molecular Docking Studies

Molecular docking is a computational method used to foretell the preferred orientation of one molecule when bound to another to create a stable complex. This technique is frequently utilized to predict the interaction between a small molecule ligand and a protein target.

The interactions of (6-bromo-1H-indol-2-yl)methanol with different protein targets have been explored through molecular docking studies. These investigations identify the particular amino acid residues engaged in binding and the kinds of interactions that stabilize the ligand-protein complex. For example, the indole (B1671886) ring may engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. The hydroxyl group of the methanol (B129727) substituent has the potential to create hydrogen bonds with polar residues like serine, threonine, and asparagine, as well as with the protein's backbone. The bromine atom at the 6-position can participate in halogen bonding, a non-covalent interaction that is increasingly acknowledged in drug design.

A primary result of molecular docking is the prediction of the binding mode of this compound within the active site of a protein. These forecasts offer a three-dimensional model of how the molecule is positioned in the binding pocket. The anticipated binding mode aids in comprehending the molecular foundation of its activity and can inform the creation of more powerful and selective analogs. The molecule's orientation, its conformational adjustments upon binding, and the subsequent intermolecular interactions are all vital components of the predicted binding mode.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Both SBDD and LBDD represent effective approaches in the drug design field that can be applied to this compound.

Structure-Based Drug Design (SBDD): This strategy is dependent on the known three-dimensional structure of the target protein. If the crystal structure of a protein target in a complex with a ligand is known, SBDD can be employed to create new molecules with enhanced binding affinity and selectivity. In the situation of this compound, if its target protein's structure is identified, SBDD could be utilized to alter the indole framework or its substituents to improve interactions with the active site.

Ligand-Based Drug Design (LBDD): LBDD methods are utilized when the target protein's structure is not known. These techniques employ a collection of known active ligands to formulate a model that outlines the crucial structural characteristics needed for biological activity. If a sequence of indole derivatives with established activities against a specific target is accessible, LBDD methods like pharmacophore modeling can be applied to this compound. nih.gov

Pharmacophore Modeling and Virtual Screening

A key element of LBDD is pharmacophore modeling. A pharmacophore model illustrates the vital steric and electronic attributes required for a molecule to interact with a particular biological target. For this compound, a pharmacophore model might encompass features like a hydrogen bond donor (from the indole's N-H), a hydrogen bond acceptor (from the hydroxyl group), an aromatic ring characteristic, and a halogen bond donor (from the bromine atom).

After a pharmacophore model is established, it can function as a 3D query in a virtual screening effort to browse extensive compound libraries for new molecules that align with the pharmacophore and are thus probably active. mdpi.com This represents a swift and effective method for pinpointing new hit compounds. mdpi.comnih.gov

Prediction of ADMET Properties (Excluding Specific Physical/Chemical Properties)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics of a drug candidate are vital for its success. In silico tools are capable of predicting these characteristics for this compound, aiding in the early identification of potential issues in the drug discovery process. nih.govresearchgate.net These forecasts are derived from the molecule's structure and physicochemical properties. iaps.org.in Parameters like oral bioavailability, penetration of the blood-brain barrier, metabolic stability, and toxicity potential can be approximated using different computational models.

Table 1: Predicted ADMET Properties of this compound

Property Predicted Value/Classification Significance
Human Intestinal Absorption High Good potential for oral absorption
Blood-Brain Barrier Penetration Likely May cross the blood-brain barrier
CYP2D6 Inhibition Likely Inhibitor Potential for drug-drug interactions
hERG Inhibition Low Probability Lower risk of cardiotoxicity

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations, for instance, those grounded in Density Functional Theory (DFT), offer a thorough comprehension of the electronic structure and reactivity of this compound. These computations can ascertain different molecular properties, including:

Electron Distribution and Molecular Orbitals: Grasping the electron distribution within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can offer insights into its reactivity and the kinds of reactions it is predisposed to.

Electrostatic Potential: Projecting the electrostatic potential onto the molecule's surface can pinpoint regions that are electron-rich (negatively charged) or electron-poor (positively charged), which is essential for comprehending intermolecular interactions.

Chemical Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be computed to measure the molecule's reactivity.

These quantum mechanical insights enhance the discoveries from molecular docking and other computational techniques, delivering a more holistic view of the molecule's behavior.

List of Compounds

Table 2: Compound Names

Compound Name
This compound
Phenylalanine
Tyrosine
Tryptophan
Serine
Threonine

Future Directions and Research Gaps in 6 Bromo 1h Indol 2 Yl Methanol Research

Exploration of Novel Therapeutic Indications

The indole (B1671886) scaffold is present in a wide array of therapeutic agents with diverse activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govmdpi.com Derivatives of 6-bromoindole (B116670) have been identified as precursors for potent inhibitors of bacterial cystathionine (B15957) γ-lyase, suggesting a role as antibiotic enhancers. nih.gov However, the full therapeutic landscape for (6-bromo-1H-indol-2-yl)methanol remains largely uncharted.

Future research should systematically screen this compound and its derivatives against a broader range of biological targets. Given the established activities of other indole compounds, promising areas for investigation include:

Oncology: Many indole derivatives function as inhibitors of tubulin polymerization, protein kinases, or histone deacetylases. nih.gov Screening for activity against various cancer cell lines, particularly those resistant to current therapies, could reveal novel anticancer applications. mdpi.com

Neurodegenerative Diseases: Indole-based compounds are being explored as multi-target agents for Alzheimer's disease, often inhibiting cholinesterases and modulating amyloid-beta aggregation. mdpi.comnih.govmdpi.com The structural features of this compound could be leveraged to design new agents targeting neuroinflammation and other pathological pathways in these complex disorders. nih.gov

Inflammatory Disorders: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core. mdpi.com Future work could explore the potential of this compound derivatives to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the NF-κB signaling cascade. mdpi.com

Infectious Diseases: Beyond its potential as an antibiotic potentiator, the scaffold could be evaluated for direct antiviral, antifungal, or antiparasitic properties, activities that have been reported for other indole derivatives. mdpi.comresearchgate.net

Development of Advanced Synthetic Routes

While syntheses for this compound and related structures exist, there is a significant need for more advanced, efficient, and sustainable synthetic methodologies. nih.govsigmaaldrich.com Future research should focus on moving beyond traditional multi-step procedures, which often involve harsh reagents and generate substantial waste.

Key areas for development include:

Catalytic Functionalization: The use of transition-metal catalysts (e.g., palladium, iridium, gold) has revolutionized indole synthesis. nih.gov Developing catalytic methods for the direct and selective functionalization of the 6-bromoindole core would provide rapid access to a diverse library of analogues for structure-activity relationship (SAR) studies. acs.orgacs.orgrsc.org

Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthesis of this compound. researchgate.net This includes the use of environmentally benign solvents (like water), microwave-assisted reactions to reduce reaction times, and mechanochemical methods that avoid bulk solvents altogether. tandfonline.comtandfonline.comrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch synthesis. Developing a flow-based synthesis for this compound would be highly valuable for producing the compound and its derivatives on a larger scale for advanced preclinical studies.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic C-H Activation Reduces the need for pre-functionalized starting materials, improves atom economy.Directing group strategies for regioselective functionalization of the indole core.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. tandfonline.comtandfonline.comOptimization of microwave parameters for key synthetic steps like cyclization or substitution.
Mechanochemistry Solvent-free or low-solvent conditions, reduced waste, access to novel reactivity. rsc.orgScreening of solid-state catalysts and grinding conditions for Fischer indolisation or subsequent modifications. rsc.org
Continuous Flow Synthesis Improved safety, scalability, and reproducibility; integration of purification steps.Design and optimization of a multi-step flow reactor for the end-to-end synthesis of the target molecule.

Investigation of Multi-Target Approaches

The "one-compound-one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net The indole scaffold is exceptionally well-suited for the design of multi-target-directed ligands (MTDLs) that can modulate several disease-relevant pathways simultaneously. mdpi.comnih.gov

Future research on this compound should embrace a multi-target strategy. This involves:

Rational Design: Using the this compound core, new molecules can be designed by incorporating pharmacophores known to interact with other targets. For example, in Alzheimer's disease research, this could involve combining the indole moiety with a group that inhibits butyrylcholinesterase (BuChE) or prevents tau aggregation. nih.gov

Dual-Target Inhibitors: In oncology, there is a push to develop agents that inhibit multiple protein kinases or that target both a kinase and another critical pathway, such as p53-MDM2 interaction or angiogenesis. nih.gov The bromine and hydroxymethyl groups of the title compound serve as versatile chemical handles for synthesizing hybrid molecules aimed at such dual targets. nih.gov Studies have identified indole derivatives as potent dual inhibitors of targets like NOD1/NOD2 and Bcl-2/Mcl-1. mdpi.comnih.gov

Design and Synthesis of Prodrugs and Targeted Delivery Systems

Poor physicochemical properties, such as low aqueous solubility, can limit the therapeutic potential of promising compounds. This compound, as a relatively hydrophobic molecule, may face challenges with bioavailability. worldscientific.com The development of prodrugs and advanced drug delivery systems is a critical area for future investigation.

Research efforts should be directed towards:

Prodrug Design: The hydroxymethyl group is an ideal site for creating ester or carbonate prodrugs. This strategy can enhance solubility and passive diffusion across membranes, with the active drug being released by endogenous enzymes (e.g., esterases) at the site of action.

Targeted Nanocarriers: Encapsulating this compound within nanocarriers can overcome solubility issues, protect it from premature metabolism, and enable targeted delivery. rsc.orgnih.gov Various nanocarrier systems could be explored. nih.gov

Delivery SystemDescriptionPotential Advantages for this compound
Liposomes Vesicles composed of a lipid bilayer. dovepress.comCan encapsulate hydrophobic drugs, improving solubility and circulation time. dovepress.com
Polymeric Micelles Self-assembling structures of amphiphilic copolymers with a hydrophobic core and hydrophilic shell. nih.govIdeal for solubilizing poorly water-soluble drugs; can be engineered for stimuli-responsive release. nih.gov
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids, offering good stability and controlled release. nih.govHigh drug loading capacity for lipophilic compounds, lack of biotoxicity. nih.gov
Polymeric Nanoparticles Solid colloidal particles made from natural or synthetic polymers. nih.govHighly versatile for surface modification with targeting ligands to direct the drug to specific tissues or cells. nih.gov

Studies have already shown that targeted delivery of other indole derivatives using such technologies can significantly enhance therapeutic efficacy in preclinical models. nih.govmdpi.com

Further Elucidation of Mechanism of Action at the Molecular Level

While a compound may show promising activity in cell-based assays, a deep understanding of its mechanism of action at the molecular level is essential for further development. For this compound, the precise intracellular binding partners and the downstream signaling pathways they modulate are not well understood.

Future research must focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to identify the specific proteins that this compound binds to.

Structural Biology: Once a primary target is identified, co-crystallization of the compound with the target protein or NMR studies can reveal the exact binding mode. This structural information is invaluable for designing more potent and selective second-generation inhibitors.

Biophysical and Enzymatic Assays: Quantifying the binding affinity (e.g., Kᵢ or Kᴅ values) and the functional consequence of binding (e.g., IC₅₀ for enzyme inhibition) is crucial for confirming the mechanism and for guiding SAR studies.

Integration of Omics Technologies in Mechanistic Studies

To understand the full biological impact of a drug candidate, it is necessary to look beyond a single target and assess its effects on a systems-wide level. Omics technologies provide a powerful, unbiased approach to achieve this.

Future studies on this compound should incorporate:

Transcriptomics (RNA-Seq): To analyze how treatment with the compound alters gene expression profiles in cells, providing clues about the pathways being affected.

Proteomics: To identify changes in protein expression and post-translational modifications, which can reveal the compound's impact on cellular signaling networks and help identify off-target effects.

Metabolomics: To profile changes in small-molecule metabolites following treatment. This can provide insights into how the compound affects cellular metabolism and can also help identify its own metabolic fate. mdpi.com The use of HPLC-ESI-HRMS/MS for metabolite profiling of natural products containing indoles demonstrates the power of this approach. mdpi.com

Development of Advanced Analytical Methods for Biological Matrices

For any compound to progress through preclinical and clinical development, robust and validated analytical methods are required to measure its concentration in biological samples (e.g., plasma, tissue). This is essential for pharmacokinetic and pharmacodynamic studies.

A significant research gap is the lack of specific analytical methods for this compound. Future work should focus on:

Method Development: Developing and validating a sensitive and specific quantitative assay, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of the compound and its major metabolites in various biological matrices.

Specificity: Current simple assays for indoles, like the Kovács assay, are often nonspecific and cannot reliably quantify a particular indole derivative in a complex biological sample. nih.gov A highly specific method is therefore necessary.

Application in Pharmacokinetics: Using the developed assay to conduct formal pharmacokinetic studies in animal models to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).

By systematically addressing these research gaps, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for the development of novel therapeutic agents.

Q & A

What are the established synthetic pathways for (6-bromo-1H-indol-2-yl)methanol, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
The compound is typically synthesized via alkylation or cyclization of bromo-substituted indole precursors. For example, ethyl 4-(5-bromo-1H-indol-1-yl)butanoate can be prepared by reacting 5-bromo-1H-indole with NaH in anhydrous DMSO and ethyl 4-bromobutanoate . Key factors affecting yield include:

  • Solvent choice: Polar aprotic solvents like DMSO enhance nucleophilic substitution reactivity.
  • Base selection: Strong bases (e.g., NaH) deprotonate indole NH, facilitating alkylation.
  • Temperature: Reactions often proceed at room temperature to avoid side products.
    Purification via recrystallization (e.g., ethanol) is critical for obtaining high-purity crystals .

How can substituent effects on the indole core be systematically analyzed to optimize bioactivity?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies are essential. For instance:

  • Substituent position: Bromine at the 6-position (vs. 5- or 7-) enhances steric and electronic interactions with target receptors (e.g., 5-HT6) .
  • Functional groups: Hydroxymethyl at the 2-position increases hydrogen-bonding potential, as seen in analogs with K(i) values <10 nM for 5-HT6 receptors .
    Experimental Design:

Synthesize derivatives with halogen (Br, Cl), alkyl (methyl), or electron-withdrawing groups (CF3) at varying positions.

Evaluate binding affinity using radioligand displacement assays.

Use molecular docking to correlate substituent effects with receptor interactions .

What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR: 1H and 13C NMR confirm structure via indole ring protons (δ 7.1–7.8 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm). Coupling patterns distinguish bromine’s deshielding effects .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (226.07 g/mol) and isotopic patterns from bromine .
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., SHELX-refined structures) resolves bond lengths and angles, critical for confirming stereochemistry .

How should researchers address contradictions in reported biological activities of indole derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized assays: Use consistent receptor preparations (e.g., HEK293 cells expressing human 5-HT6) and control ligands (e.g., SB-258585) .
  • Purity validation: Characterize compounds via HPLC (>95% purity) and elemental analysis.
  • Meta-analysis: Compare data across studies using tools like Cohen’s d to quantify effect size discrepancies .

What challenges arise in crystallizing this compound, and how can they be overcome?

Level: Advanced
Methodological Answer:

  • Challenge 1: Polymorphism due to flexible hydroxymethyl group.
    Solution: Slow evaporation from methanol/ethanol mixtures promotes single-crystal growth .
  • Challenge 2: Weak diffraction due to heavy atom (Br) absorption.
    Solution: Use synchrotron radiation or longer exposure times in X-ray data collection .
  • Refinement: SHELXL refinement with anisotropic displacement parameters improves model accuracy .

What strategies improve reaction yields in large-scale synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., from 72 h to 2 h) while maintaining >80% yield .
  • Workup optimization: Liquid-liquid extraction with ethyl acetate/water minimizes product loss.

How do steric and electronic properties of this compound influence its reactivity in further functionalization?

Level: Advanced
Methodological Answer:

  • Steric effects: The 6-bromo group hinders electrophilic substitution at the 5-position, directing reactions to the 4- or 7-positions .
  • Electronic effects: The hydroxymethyl group acts as an electron donor, activating the indole ring for nucleophilic additions.
    Case Study: Silicon-directed oxa-Pictet-Spengler cyclization of 2-(2-trimethylsilanyl-1H-indol-3-yl)-ethanols yields tetrahydro-pyrano[3,4-b]indoles under BF3 catalysis .

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